molecular formula C12H7N3O3S B428217 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole

2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole

Cat. No.: B428217
M. Wt: 273.27g/mol
InChI Key: ABQVVZTYWRASMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole is a heterocyclic compound with the molecular formula C12H7N3O2S2 It is known for its unique structure, which combines a benzoxazole ring with a nitropyridine moiety through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole typically involves the reaction of 2-mercaptobenzoxazole with 5-nitro-2-chloropyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying biological systems due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
  • 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzimidazole

Uniqueness

2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties compared to benzothiazole and benzimidazole analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H7N3O3S

Molecular Weight

273.27g/mol

IUPAC Name

2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzoxazole

InChI

InChI=1S/C12H7N3O3S/c16-15(17)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)18-12/h1-7H

InChI Key

ABQVVZTYWRASMI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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